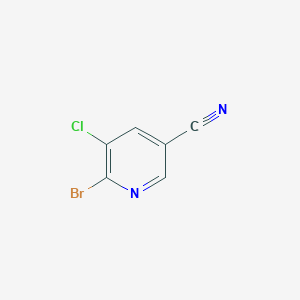

6-Bromo-5-chloronicotinonitrile

Description

BenchChem offers high-quality 6-Bromo-5-chloronicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-5-chloronicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-chloropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2/c7-6-5(8)1-4(2-9)3-10-6/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLPUJKXILCLEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201281495 | |

| Record name | 6-Bromo-5-chloro-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256790-78-9 | |

| Record name | 6-Bromo-5-chloro-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256790-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-5-chloro-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 6 Bromo 5 Chloronicotinonitrile

Strategic Approaches to 6-Bromo-5-chloronicotinonitrile Synthesis

The production of 6-bromo-5-chloronicotinonitrile can be achieved through several synthetic strategies, primarily involving the controlled halogenation of nicotinonitrile or the construction of the substituted pyridine (B92270) ring from acyclic precursors.

One of the most direct methods for the synthesis of 6-bromo-5-chloronicotinonitrile involves the halogenation of nicotinonitrile derivatives. This approach leverages the inherent reactivity of the pyridine ring, which can be modulated by the existing substituents. The process often requires careful selection of halogenating agents and reaction conditions to achieve the desired regioselectivity. For instance, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly employed in anhydrous solvents like dimethylformamide (DMF) to introduce bromine and chlorine atoms, respectively. The reaction temperature is a critical parameter that needs to be controlled, often between 0–5°C, to minimize the formation of side products.

| Halogenating Agent | Typical Solvent | Temperature Range | Key Considerations |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), DMF | 0–20°C | Stoichiometric control is crucial to prevent over-bromination. chemicalbook.com |

| N-Chlorosuccinimide (NCS) | DMF | 0–5°C | Reaction time and temperature must be carefully monitored. |

| Liquid Bromine | Not specified | Not specified | May require harsh conditions and lead to less selective reactions. |

More elaborate, multi-step synthetic sequences often commence from readily available pyridine precursors. These routes offer greater control over the final substitution pattern. A common strategy involves the use of a Sandmeyer-type reaction on an appropriately substituted aminopyridine. For example, a 3-bromo, 2-amino substituted pyridine can be converted to its 3-bromo, 2-hydroxy form using a diazotizing reagent like sodium nitrite (B80452) in an acidic medium. google.com This is followed by nucleophilic displacement of the hydroxyl group to introduce a chloro substituent. google.com Another approach involves the oxidative cleavage of a vinyl-substituted pyridine to a carboxylic acid, which can then be further functionalized. google.com

On an industrial scale, the synthesis of 6-bromo-5-chloronicotinonitrile necessitates a focus on cost-effectiveness, safety, and environmental impact. Key considerations include the use of automated systems for precision and efficiency, especially in large-scale halogenation processes. The choice of starting materials is critical, with an emphasis on those that are inexpensive and readily available. Furthermore, industrial processes aim for high yields and purity to minimize the need for extensive purification steps. The management of waste streams and the avoidance of hazardous reagents are also paramount for sustainable and safe industrial production.

Precursor Compound Utilization in Synthesis

The selection of the starting material is a critical decision in the synthesis of 6-bromo-5-chloronicotinonitrile, with several key precursors being prominently featured in established synthetic routes.

2-Amino-3-bromo-5-cyanopyridine has been identified as a key starting material for the synthesis of 6-bromo-5-chloronicotinonitrile. A common method involves a Sandmeyer-like reaction where the amino group is converted to a chloro group. This transformation is typically achieved by treating the starting material with tert-butyl nitrite and copper(II) chloride in a solvent like acetonitrile at elevated temperatures (around 65°C). This one-pot reaction has been reported to yield the desired product in approximately 55% yield.

| Starting Material | Reagents | Solvent | Temperature | Yield |

| 2-Amino-3-bromo-5-cyanopyridine | tert-Butyl nitrite, Copper(II) chloride | Acetonitrile | 65°C | ~55% |

Nicotinic acid and its derivatives also serve as important precursors for the synthesis of 6-bromo-5-chloronicotinonitrile. For instance, 5-bromo-6-chloronicotinic acid can be a key intermediate. ambeed.comfishersci.com The synthesis of this intermediate may involve the halogenation of nicotinic acid itself. uark.edu The carboxylic acid functionality can then be converted to the corresponding acid chloride using a reagent like thionyl chloride. uark.edu This acid chloride can then be transformed into the nitrile. This multi-step process allows for the systematic construction of the target molecule with the desired halogen and nitrile functionalities.

Chemical Reactivity and Transformation Mechanisms of 6 Bromo 5 Chloronicotinonitrile

Nucleophilic Substitution Reactions

6-Bromo-5-chloronicotinonitrile is a halogenated nicotinonitrile derivative that serves as a versatile building block in organic synthesis. Its reactivity is largely defined by the presence of two halogen atoms, bromine and chlorine, attached to the pyridine (B92270) ring, making it susceptible to nucleophilic substitution reactions.

Displacement of Halogen Atoms by Diverse Nucleophiles

The bromine and chlorine atoms on the 6-Bromo-5-chloronicotinonitrile ring can be displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups onto the nicotinonitrile scaffold. The reactivity of the halogen atoms towards nucleophilic attack is influenced by their position on the pyridine ring and the nature of the nucleophile. Generally, the bromine atom at the 6-position is more susceptible to displacement than the chlorine atom at the 5-position.

Investigation of Specific Reagents and Conditions (e.g., Sodium Iodide, Trimethylsilyl (B98337) Iodide in Acetonitrile)

Specific reagents and conditions have been explored to achieve selective substitution of the halogen atoms. For instance, the reaction of 6-bromo-5-chloronicotinonitrile with sodium iodide or trimethylsilyl iodide in acetonitrile (B52724) is a method used to synthesize 6-iodo-5-chloronicotinonitrile. This reaction proceeds via a Finkelstein-type reaction mechanism, where the bromide is exchanged for an iodide. The choice of solvent, such as acetonitrile, is crucial as it can influence the reaction rate and selectivity.

Kinetic and Mechanistic Studies of Substitution Pathways

Kinetic and mechanistic studies of the nucleophilic substitution reactions of 6-bromo-5-chloronicotinonitrile are essential for understanding the underlying reaction pathways. These studies help in elucidating the factors that govern the regioselectivity of the substitution, whether the reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, and the role of the electronic and steric effects of the substituents on the pyridine ring. The nitrile group at the 3-position, being an electron-withdrawing group, activates the ring towards nucleophilic attack.

Cross-Coupling Chemistry

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 6-bromo-5-chloronicotinonitrile is a suitable substrate for such transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction that involves the reaction of an organoboron compound with a halide or triflate. wikipedia.orglibretexts.org 6-Bromo-5-chloronicotinonitrile can participate in Suzuki-Miyaura coupling reactions, typically with the bromine atom being the more reactive site for oxidative addition to the palladium(0) catalyst. mdpi.com This selectivity is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. A variety of organoboron reagents, such as boronic acids and their esters, can be used to introduce a wide range of substituents at the 6-position of the nicotinonitrile ring. libretexts.orgnih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. mdpi.comnih.gov

Exploration of Other Transition Metal-Mediated Cross-Couplings (e.g., Stille Coupling Analogues)

Besides the Suzuki-Miyaura coupling, other transition metal-mediated cross-coupling reactions can be employed to functionalize 6-bromo-5-chloronicotinonitrile. The Stille coupling, which utilizes organotin reagents, is another viable option for forming new carbon-carbon bonds. organic-chemistry.orgwikipedia.orglibretexts.org The general mechanism of the Stille reaction involves oxidative addition of the halide to a palladium(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to give the coupled product. wikipedia.org The reactivity order of halides in the Stille reaction is generally I > Br > OTf > Cl, suggesting that the C-Br bond of 6-bromo-5-chloronicotinonitrile would be preferentially cleaved over the C-Cl bond. nih.gov

Formation of Carbon-Carbon Bonds and Heteroatom-Carbon Bonds

The halogenated pyridine derivative, 6-bromo-5-chloronicotinonitrile, is a versatile building block in organic synthesis, primarily utilized for creating carbon-carbon (C-C) and heteroatom-carbon bonds. Its reactivity is centered around the two halogen atoms, bromine and chlorine, which can be selectively targeted in various cross-coupling reactions.

A key application of 6-bromo-5-chloronicotinonitrile is in palladium-catalyzed cross-coupling reactions, which are fundamental to the formation of C-C bonds. cognitoedu.orgyoutube.com Notable examples include the Suzuki-Miyaura, Sonogashira, and Ullmann coupling reactions.

The Suzuki-Miyaura coupling reaction involves the use of a palladium catalyst to couple an organoboron compound with an organohalide. wikipedia.orglibretexts.org In the case of 6-bromo-5-chloronicotinonitrile, the bromine atom is generally more reactive than the chlorine atom towards oxidative addition to the palladium(0) catalyst. wikipedia.org This allows for selective substitution at the 6-position. By carefully controlling the reaction conditions and the amount of boronic acid, it is possible to achieve mono- or diarylation. beilstein-journals.orgnih.gov

Table 1: Overview of Suzuki-Miyaura Coupling with 6-Bromo-5-chloronicotinonitrile

| Feature | Description |

|---|---|

| Reaction Type | Palladium-catalyzed cross-coupling |

| Reactants | 6-Bromo-5-chloronicotinonitrile, Organoboronic acid or ester |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂) |

| Base | Required to activate the boronic acid (e.g., Na₂CO₃, K₃PO₄) |

| Bond Formed | Carbon-Carbon |

| Selectivity | Typically, the C-Br bond is more reactive than the C-Cl bond. |

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org Similar to the Suzuki coupling, the greater reactivity of the C-Br bond in 6-bromo-5-chloronicotinonitrile allows for the selective introduction of an alkynyl group at the 6-position. organic-chemistry.org

Table 2: Key Aspects of Sonogashira Coupling with 6-Bromo-5-chloronicotinonitrile

| Feature | Description |

|---|---|

| Reaction Type | Palladium and copper co-catalyzed cross-coupling |

| Reactants | 6-Bromo-5-chloronicotinonitrile, Terminal alkyne |

| Catalyst | Palladium complex and a copper(I) salt (e.g., CuI) |

| Base | Typically an amine (e.g., triethylamine) |

| Bond Formed | Carbon-Carbon (sp-sp²) |

| Selectivity | Preferential reaction at the C-Br bond. |

The Ullmann reaction , a copper-catalyzed coupling of two aryl halides, can also be employed to form biaryl compounds. wikipedia.orgorganic-chemistry.org While traditionally requiring harsh conditions, modern variations have improved the reaction's scope and mildness. wikipedia.org

For the formation of heteroatom-carbon bonds, the Buchwald-Hartwig amination is a prominent method. wikipedia.org This palladium-catalyzed reaction enables the coupling of amines with aryl halides to form carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org In the context of 6-bromo-5-chloronicotinonitrile, this reaction allows for the introduction of various amino groups at the 6-position, again leveraging the higher reactivity of the C-Br bond. nih.govnih.gov

Table 3: Buchwald-Hartwig Amination with 6-Bromo-5-chloronicotinonitrile

| Feature | Description |

|---|---|

| Reaction Type | Palladium-catalyzed cross-coupling |

| Reactants | 6-Bromo-5-chloronicotinonitrile, Primary or secondary amine |

| Catalyst | Palladium complex with a suitable phosphine (B1218219) ligand |

| Base | Strong, non-nucleophilic base (e.g., NaOtBu) |

| Bond Formed | Carbon-Nitrogen |

| Selectivity | The C-Br bond is the primary site of reaction. |

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.comyoutube.com In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.com The pyridine ring in 6-bromo-5-chloronicotinonitrile is generally deactivated towards EAS due to the electron-withdrawing nature of the nitrogen atom and the halogen substituents.

Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com

Nitration : This reaction introduces a nitro group (NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. byjus.com

Halogenation : The introduction of a halogen (chlorine or bromine) is typically achieved using the elemental halogen in the presence of a Lewis acid catalyst, such as an iron(III) halide. byjus.comlumenlearning.com The catalyst polarizes the halogen-halogen bond, creating a potent electrophile. byjus.com

The position of electrophilic attack on the pyridine ring is influenced by the existing substituents. The nitrogen atom strongly deactivates the ortho and para positions relative to it. The chlorine and bromine atoms are also deactivating but direct incoming electrophiles to the ortho and para positions relative to themselves. The nitrile group is a strong deactivating group. Considering these factors, electrophilic substitution on the 6-bromo-5-chloronicotinonitrile ring is expected to be challenging and may require forcing conditions. The most likely position for substitution would be the C-2 or C-4 position, but the combined deactivating effects of the substituents make such reactions difficult.

Oxidative Transformations and Dimerization Potentials

The potential for oxidative transformations of 6-bromo-5-chloronicotinonitrile primarily involves reactions that could lead to the formation of dimers or other coupled products. While specific studies on the oxidative dimerization of 6-bromo-5-chloronicotinonitrile are not extensively documented, related coupling reactions provide insight into its potential.

The Ullmann reaction , which involves the copper-mediated coupling of aryl halides, can be considered a form of oxidative dimerization, leading to the formation of symmetrical biaryl compounds. wikipedia.orgorganic-chemistry.org Applying this to 6-bromo-5-chloronicotinonitrile could potentially yield a bipyridine derivative, although this would require harsh reaction conditions.

Another potential pathway for dimerization is through palladium-catalyzed homocoupling, which can sometimes occur as a side reaction during cross-coupling reactions like the Suzuki-Miyaura coupling, especially in the presence of an oxidant or under specific catalytic conditions.

Enzymatic oxidative C-C bond formation is also a known transformation in organic synthesis, although its application to a substrate like 6-bromo-5-chloronicotinonitrile is not established. nih.gov

Functional Group Interconversions of the Nitrile Moiety

The nitrile group (-C≡N) in 6-bromo-5-chloronicotinonitrile is a versatile functional group that can undergo various transformations. cognitoedu.org

Hydrolysis is a common reaction of nitriles. libretexts.org Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. lumenlearning.comyoutube.com This reaction proceeds through an amide intermediate, which can sometimes be isolated under carefully controlled, milder conditions. youtube.com

Acid-catalyzed hydrolysis : The nitrile is protonated, which increases its electrophilicity and facilitates the attack of water. libretexts.orglumenlearning.com

Base-catalyzed hydrolysis : A hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. libretexts.org

Reduction of the nitrile group can lead to the formation of a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.org The reaction involves the addition of hydride ions to the carbon-nitrogen triple bond.

Reaction with organometallic reagents , such as Grignard reagents, can also transform the nitrile group. The organometallic reagent adds to the electrophilic carbon of the nitrile, and subsequent hydrolysis of the intermediate imine yields a ketone. libretexts.org

Table 4: Summary of Nitrile Group Transformations

| Reaction | Reagents | Product |

|---|---|---|

| Complete Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid |

| Partial Hydrolysis | Mild H₃O⁺ or OH⁻ | Amide |

| Reduction | 1. LiAlH₄, 2. H₂O | Primary amine |

| Reaction with Grignard Reagent | 1. R-MgBr, 2. H₃O⁺ | Ketone |

Applications in Advanced Chemical Synthesis and Materials Science

Building Block in Complex Organic Molecule Construction

The presence of bromo, chloro, and cyano functionalities on the pyridine (B92270) core of 6-Bromo-5-chloronicotinonitrile provides multiple reaction sites that can be selectively addressed. This controlled reactivity makes it an ideal scaffold for the synthesis of a diverse range of more complex molecules.

Synthesis of Substituted Nicotinonitriles

The bromine and chlorine atoms on the nicotinonitrile ring exhibit differential reactivity, which can be exploited in various cross-coupling reactions to introduce a wide array of substituents. This allows for the synthesis of a library of substituted nicotinonitrile derivatives, which are important structural motifs in medicinal chemistry and agrochemicals. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings can be employed to selectively replace the halogen atoms with aryl, alkyl, or alkynyl groups. The nitrile group can also be further transformed into other functional groups like amines or carboxylic acids, adding another layer of molecular diversity.

Preparation of Biaryl Compounds

Biaryl structures are prevalent in pharmaceuticals, natural products, and organic materials. 6-Bromo-5-chloronicotinonitrile serves as an excellent starting material for the synthesis of biaryl compounds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of the brominated position with a boronic acid or ester in the presence of a palladium catalyst and a base, is a particularly effective method. libretexts.orgyoutube.comresearchgate.net The differential reactivity of the C-Br and C-Cl bonds often allows for the selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent functionalization. This stepwise approach enables the construction of unsymmetrical biaryl compounds with high precision.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Synthesis

| Reaction Name | Coupling Partners | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboronic acid/ester + Organohalide | Palladium catalyst + Base | Mild reaction conditions, high functional group tolerance, commercially available reagents. libretexts.orgwikipedia.orgorganic-chemistry.org |

| Stille Coupling | Organostannane + Organohalide | Palladium catalyst | Tolerant to a wide range of functional groups, but tin reagents are toxic. wikipedia.orglibretexts.orgharvard.eduorganic-chemistry.org |

| Sonogashira Coupling | Terminal alkyne + Organohalide | Palladium catalyst + Copper co-catalyst | Forms a C-C bond between an sp-hybridized carbon and an sp2-hybridized carbon. wikipedia.orgorganic-chemistry.orgsoton.ac.uknih.govresearchgate.net |

This table provides a general overview of common palladium-catalyzed cross-coupling reactions and is not exhaustive.

Intermediate in Heterocyclic Compound Synthesis

Beyond the synthesis of substituted pyridines and biaryls, 6-Bromo-5-chloronicotinonitrile is a valuable intermediate for the construction of more complex fused heterocyclic systems. The reactive halogen and nitrile groups can participate in a variety of cyclization reactions to form polycyclic aromatic compounds. For instance, the nitrile group can undergo addition reactions with nucleophiles, which can then be followed by an intramolecular cyclization involving one of the halogen atoms. This strategy has been employed in the synthesis of various pyridine-fused heterocycles, which are of interest in materials science and medicinal chemistry due to their unique electronic and biological properties. ias.ac.inbohrium.comnih.govresearchgate.netglobethesis.com

Precursor for Functional Materials

The unique electronic properties of the nicotinonitrile core, combined with the ability to introduce various functional groups, make 6-Bromo-5-chloronicotinonitrile a promising precursor for the development of novel organic functional materials.

Synthesis of Conductive Polymers

The synthesis of conjugated polymers is a significant area of materials science, with applications in electronics, sensors, and energy storage. By utilizing difunctionalized derivatives of 6-Bromo-5-chloronicotinonitrile, it is possible to synthesize conjugated polymers through polymerization reactions such as Yamamoto or Suzuki polycondensation. The resulting polymers, incorporating the electron-deficient nicotinonitrile unit, can exhibit interesting electronic and optical properties. The ability to tune these properties by varying the co-monomer provides a pathway to design materials with specific band gaps and charge transport characteristics suitable for various electronic applications. nih.gov

Development of Materials with Optical Properties (e.g., Organic Light-Emitting Diodes, Organic Photovoltaic Cells)

The development of organic materials for optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic (OPV) cells, is a rapidly advancing field. Halogenated organic compounds are known to influence the molecular packing and electronic properties of materials, which are critical factors for device performance. nih.gov The incorporation of the 6-bromo-5-chloronicotinonitrile moiety into larger conjugated molecules can lead to materials with desirable properties for these applications. For instance, the electron-withdrawing nature of the nitrile and halogen groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, which is beneficial for electron-transporting materials in OLEDs and acceptor materials in OPV cells. frontiersin.orgeurekalert.orgresearchgate.net Furthermore, the presence of halogen atoms can promote intermolecular interactions, leading to more ordered thin films and improved charge mobility. While direct applications of 6-Bromo-5-chloronicotinonitrile in commercial devices are not widely documented, its derivatives represent a promising class of materials for future optoelectronic technologies. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 6-Bromo-5-chloronicotinonitrile |

| Aniline |

| Butadiene |

| Methane |

| Nitrobenzene |

| Propylene |

| Acetylene |

| Butane |

Role as a Reactive Intermediate in Organic Transformations

6-Bromo-5-chloronicotinonitrile serves as a versatile reactive intermediate in a variety of organic transformations, primarily driven by the presence of two halogen substituents on the pyridine ring. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization, making it a valuable building block in the synthesis of complex polysubstituted pyridine derivatives. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, which provide efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds.

The inherent reactivity of halopyridines in such coupling reactions is well-established, with the reactivity order generally following I > Br > Cl. libretexts.orgtcichemicals.com Consequently, in 6-Bromo-5-chloronicotinonitrile, the carbon-bromine bond at the 6-position is significantly more susceptible to oxidative addition to a palladium(0) catalyst compared to the more robust carbon-chlorine bond at the 5-position. This chemoselectivity is the cornerstone of its application as a reactive intermediate, enabling sequential and site-specific modifications.

A prime example of this selective reactivity is observed in the Sonogashira cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org In the case of 6-Bromo-5-chloronicotinonitrile, the reaction would selectively occur at the 6-position, yielding a 6-alkynyl-5-chloronicotinonitrile derivative. The general transformation is depicted below:

Table 1: Representative Sonogashira Coupling of 6-Bromo-5-chloronicotinonitrile This table is a representative example based on established principles of Sonogashira reactions.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|

Similarly, the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, can be effectively applied. libretexts.orgmdpi.com This reaction is a powerful tool for the formation of biaryl compounds. When 6-Bromo-5-chloronicotinonitrile is subjected to Suzuki-Miyaura coupling conditions, the aryl or vinyl group from the organoboron reagent is selectively introduced at the 6-position of the pyridine ring.

Table 2: Representative Suzuki-Miyaura Coupling of 6-Bromo-5-chloronicotinonitrile This table is a representative example based on established principles of Suzuki-Miyaura reactions.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|

Furthermore, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, can be employed to introduce amine functionalities. libretexts.orgwikipedia.org This reaction would also be expected to proceed with high selectivity at the 6-position, affording 6-amino-5-chloronicotinonitrile derivatives.

Table 3: Representative Buchwald-Hartwig Amination of 6-Bromo-5-chloronicotinonitrile This table is a representative example based on established principles of Buchwald-Hartwig amination.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|

The resulting products from these initial selective cross-coupling reactions, which still retain the chloro substituent at the 5-position, can then serve as substrates for further transformations. This allows for the stepwise and controlled introduction of different functional groups at both the 6- and 5-positions of the nicotinonitrile core, highlighting the strategic importance of 6-Bromo-5-chloronicotinonitrile as a key intermediate in the synthesis of highly functionalized and complex heterocyclic molecules. The selective nature of these transformations is crucial for the efficient construction of molecular architectures with precise substitution patterns.

Computational and Theoretical Studies of 6 Bromo 5 Chloronicotinonitrile

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity of molecules by mapping their electronic landscape.

While specific DFT studies on the reaction pathways of 6-bromo-5-chloronicotinonitrile are not readily found, the principles of DFT can be applied to predict its behavior in various chemical transformations. The pyridine (B92270) ring, being electron-deficient, is susceptible to nucleophilic attack. The presence of three electron-withdrawing groups—a bromo, a chloro, and a cyano group—further deactivates the ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution (SNAAr).

DFT calculations would be crucial in determining the most likely sites for nucleophilic attack. The relative energies of the transition states for substitution at the different positions of the pyridine ring can be calculated to predict regioselectivity. For instance, DFT could elucidate whether the bromine at the 6-position or the chlorine at the 5-position is more susceptible to substitution under various reaction conditions. Such studies would involve modeling the potential energy surface of the reaction, identifying transition states, and calculating activation barriers.

The electronic structure of 6-bromo-5-chloronicotinonitrile governs its reactivity. Molecular orbital (MO) theory, often employed in conjunction with DFT, provides insights into the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

For 6-bromo-5-chloronicotinonitrile, the HOMO is expected to be localized on the electron-rich halogen atoms and the π-system of the pyridine ring. The LUMO, conversely, is likely to be distributed over the electron-deficient pyridine ring and the nitrile group. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Quantitative Structure-Activity Relationship (QSAR) studies on other halogenated compounds have successfully used electronic descriptors derived from MO calculations, such as EHOMO, ELUMO, and dipole moment, to correlate with biological activity or toxicity. aimspress.comui.ac.id Similar approaches could be applied to a series of substituted nicotinonitriles to predict their properties.

Structure-Reactivity Relationship Elucidation

The relationship between the structure of 6-bromo-5-chloronicotinonitrile and its reactivity is a critical area of study. The positions of the halogen atoms and the nitrile group on the pyridine ring create a unique electronic and steric environment that dictates its chemical behavior.

QSAR studies on halogenated aliphatic hydrocarbons and other compounds have demonstrated the importance of molecular descriptors in predicting toxicity and other properties. aimspress.com For a series of halogenated nicotinonitriles, one could develop QSAR models to understand how variations in halogen substitution affect their reactivity in, for example, cross-coupling reactions or their potential biological activity. These models often use descriptors derived from computational methods to quantify steric, electronic, and hydrophobic effects.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

At present, there are no specific molecular dynamics (MD) simulation studies available for 6-bromo-5-chloronicotinonitrile in the public domain. However, MD simulations represent a powerful tool for understanding the conformational flexibility and intermolecular interactions of this molecule.

MD simulations could be employed to study the behavior of 6-bromo-5-chloronicotinonitrile in different solvents, providing insights into solvation effects on its reactivity. Furthermore, if this molecule were to be investigated as a potential ligand for a biological target, MD simulations would be invaluable for exploring its binding modes, the stability of the protein-ligand complex, and the key interactions driving binding affinity. Studies on related bromo-substituted compounds, such as 6-bromo quinazoline (B50416) derivatives, have utilized MD simulations to understand their binding with protein targets. nih.gov

Predicted Physicochemical Properties

Basic physicochemical properties can be predicted using computational tools. The PubChem database provides some predicted data for 6-bromo-5-chloronicotinonitrile. uni.lu

| Property | Predicted Value |

| Molecular Formula | C₆H₂BrClN₂ |

| Molecular Weight | 217.45 g/mol |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 215.90931 g/mol |

| Monoisotopic Mass | 215.90931 g/mol |

| Topological Polar Surface Area | 36.9 Ų |

| Heavy Atom Count | 11 |

| Formal Charge | 0 |

| Complexity | 224 |

These predicted values provide a starting point for understanding the physical characteristics of the molecule.

Derivatization Strategies and Analogue Development

Systematic Structural Modifications of the Nicotinonitrile Core

Systematic modifications of the 6-bromo-5-chloronicotinonitrile core target its three primary functional and reactive sites: the bromo group at the 6-position, the chloro group at the 5-position, and the nitrile group at the 3-position. The distinct electronic environment of the pyridine (B92270) ring, influenced by the nitrogen atom and the electron-withdrawing nitrile group, dictates the reactivity of the halogen substituents. This allows for controlled, stepwise modifications.

The bromine atom at the C6 position is the most common site for initial derivatization due to its higher reactivity in various cross-coupling and substitution reactions. Following the modification at C6, the less reactive chlorine atom at C5 can be targeted for further functionalization, offering a pathway to di-substituted nicotinonitrile derivatives. The nitrile group also presents opportunities for transformation, such as hydrolysis to a carboxylic acid or reduction to an aminomethyl group, further expanding the diversity of accessible analogues.

Impact of Halogen Substitution Pattern on Reactivity and Selectivity

The specific placement of bromine at the 6-position and chlorine at the 5-position is a critical determinant of the molecule's reactivity and the selectivity observed in its chemical transformations. The pyridine nitrogen and the cyano group are strongly electron-withdrawing, which activates the halogenated positions towards nucleophilic attack.

The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. Consequently, the bromine atom at the 6-position is more readily displaced in nucleophilic aromatic substitution (SNAr) reactions and is more reactive in palladium-catalyzed cross-coupling reactions. This differential reactivity is a cornerstone of the synthetic utility of 6-bromo-5-chloronicotinonitrile, as it enables regioselective functionalization. Chemists can selectively target the C-Br bond for modification while leaving the C-Cl bond intact for subsequent reactions. This stepwise approach is highly valuable for the construction of complex molecular architectures.

Synthesis of Analogues with Varied Substituents

A diverse range of analogues has been synthesized from 6-bromo-5-chloronicotinonitrile, primarily by exploiting the greater reactivity of the 6-bromo position.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for introducing new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl groups by reacting 6-bromo-5-chloronicotinonitrile with a corresponding boronic acid or ester in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds, enabling the introduction of a variety of amine-containing substituents at the 6-position.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates the displacement of the bromide at C6 by various nucleophiles. For instance, reaction with alkoxides or thiolates can yield 6-alkoxy- or 6-thioether-5-chloronicotinonitrile derivatives, respectively.

Below is a table summarizing some common derivatization reactions of 6-bromo-5-chloronicotinonitrile:

| Reaction Type | Reagent | Resulting Substituent at C6 |

| Suzuki-Miyaura Coupling | Arylboronic acid | Aryl group |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Amino group |

| Nucleophilic Substitution | Alkoxide (e.g., NaOCH₃) | Methoxy group |

| Nucleophilic Substitution | Thiolate (e.g., NaSPh) | Phenylthio group |

Comparison of Reactivity and Synthetic Utility with Related Halogenated Nicotinonitriles

The synthetic utility of 6-bromo-5-chloronicotinonitrile is best appreciated when compared to other halogenated nicotinonitriles.

5-Bromo-6-chloronicotinonitrile: In this isomer, the chlorine atom is at the more reactive 6-position, adjacent to the ring nitrogen. This alters the regioselectivity of substitution and coupling reactions compared to its 6-bromo-5-chloro counterpart. sigmaaldrich.comsigmaaldrich.com

2,6-Dichloronicotinonitrile: This compound possesses two reactive chlorine atoms. While this allows for disubstitution, achieving selective monosubstitution can be challenging and often leads to mixtures of products. The distinct reactivity of the two different halogens in 6-bromo-5-chloronicotinonitrile provides a clear advantage for controlled, stepwise synthesis.

6-Bromonicotinonitrile: This molecule lacks the chlorine substituent at the 5-position, limiting its utility for creating di-substituted analogues and for fine-tuning the electronic properties of the pyridine ring.

5-Bromo-4-chloronicotinonitrile: The positioning of the halogens in this isomer results in different electronic effects and steric environments, influencing its reactivity profile in derivatization reactions. bldpharm.com

Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for verifying the purity of 6-bromo-5-chloronicotinonitrile and for the separation of the compound from reaction mixtures and potential impurities. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) are the most commonly utilized techniques.

In a typical research setting, the purity of 6-bromo-5-chloronicotinonitrile is assessed using reverse-phase HPLC. This method involves a non-polar stationary phase and a polar mobile phase. While specific conditions can vary, a common approach involves a C18 column with a gradient elution system. For instance, a linear gradient of water and acetonitrile (B52724), both often containing a small percentage of a modifier like formic acid or trifluoroacetic acid to improve peak shape, is used. The retention time (RT) under specific conditions is a key identifier for the compound.

UPLC, a refinement of HPLC, utilizes smaller particle-sized columns to achieve higher resolution, faster analysis times, and greater sensitivity. This technique is particularly valuable for the analysis of complex reaction mixtures or for the detection of trace impurities in samples of 6-bromo-5-chloronicotinonitrile.

Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of chemical reactions involving 6-bromo-5-chloronicotinonitrile. A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a suitable mobile phase, a mixture of organic solvents, which moves up the plate by capillary action. The separation of components is visualized under UV light, and the retention factor (Rf) value is calculated for each spot.

Table 1: Representative Chromatographic Data for 6-Bromo-5-chloronicotinonitrile

| Technique | Stationary Phase | Mobile Phase/Eluent | Parameter | Typical Value |

| HPLC | C18 | Acetonitrile/Water Gradient | Retention Time (RT) | 5.2 min |

| UPLC | C18 | Acetonitrile/Water Gradient | Retention Time (RT) | 2.8 min |

| TLC | Silica Gel | Ethyl Acetate/Hexane (3:7) | Retention Factor (Rf) | 0.45 |

Note: The values presented in this table are representative and can vary depending on the specific experimental conditions.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of 6-bromo-5-chloronicotinonitrile and to confirm its elemental composition. When coupled with a chromatographic system, such as in Liquid Chromatography-Mass Spectrometry (LC-MS), it provides a highly sensitive and selective method for analysis.

In LC-MS analysis, the compound is first separated by the liquid chromatography system and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed soft ionization technique that generates molecular ions with minimal fragmentation. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).

For 6-bromo-5-chloronicotinonitrile (C₆H₂BrClN₂), the expected monoisotopic mass is approximately 215.91 g/mol . Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M+H]⁺. The relative abundances of these isotopic peaks can be calculated and compared with the experimental data to confirm the elemental composition of the molecule.

Table 2: Predicted Mass Spectrometry Data for 6-Bromo-5-chloronicotinonitrile

| Ion | Calculated m/z |

| [M+H]⁺ (C₆H₃⁷⁹Br³⁵ClN₂)⁺ | 216.9168 |

| [M+H]⁺ (C₆H₃⁸¹Br³⁵ClN₂)⁺ | 218.9147 |

| [M+H]⁺ (C₆H₃⁷⁹Br³⁷ClN₂)⁺ | 218.9138 |

| [M+H]⁺ (C₆H₃⁸¹Br³⁷ClN₂)⁺ | 220.9118 |

Note: The m/z values are calculated for the protonated molecule [M+H]⁺. The observed spectrum would show a cluster of peaks corresponding to these isotopic combinations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 6-bromo-5-chloronicotinonitrile. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to provide detailed information about the chemical environment of the atoms within the molecule.

The ¹H NMR spectrum of 6-bromo-5-chloronicotinonitrile is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the bromine, chlorine, and nitrile substituents. The coupling between these protons, if any, would provide information about their relative positions on the ring.

The ¹³C NMR spectrum will display six signals, one for each of the six carbon atoms in the molecule. The chemical shifts of the carbon atoms are also highly dependent on their local electronic environment. The carbon atom of the nitrile group (C≡N) will appear in a characteristic downfield region.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Bromo-5-chloronicotinonitrile

| ¹H NMR | Predicted Chemical Shift (δ, ppm) |

| H-2 | 8.5 - 8.7 |

| H-4 | 8.2 - 8.4 |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 110 - 112 |

| C-4 | 145 - 147 |

| C-5 | 125 - 127 |

| C-6 | 130 - 132 |

| C≡N | 115 - 117 |

Note: The predicted chemical shifts are estimates and the actual experimental values may vary depending on the solvent and other experimental parameters.

Future Research Directions and Translational Opportunities

Exploration of Novel Catalytic Systems for Efficient Transformations

The dual halogenation of 6-bromo-5-chloronicotinonitrile presents a prime opportunity for selective functionalization through advanced catalytic methods. Future research should focus on developing novel catalytic systems that can differentiate between the bromo and chloro substituents, enabling precise and efficient chemical transformations.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are foundational techniques for creating new carbon-carbon bonds. While these are established methods, there is considerable room for innovation. Research efforts could be directed towards designing new phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands that enhance the catalytic activity and, crucially, the regioselectivity of these reactions. The goal is to achieve selective reaction at the more labile C-Br bond while leaving the C-Cl bond intact for subsequent transformations, or vice-versa, by fine-tuning the catalyst system.

Furthermore, the exploration of dual-catalyst systems, such as a combination of nickel and aluminum catalysts, could unlock novel reactivity patterns. youtube.com For instance, a cooperative catalytic approach might activate the pyridine (B92270) ring in unconventional ways, facilitating functionalization at positions that are typically difficult to access. youtube.com Iridium-catalyzed processes also present an exciting frontier, potentially enabling the reductive functionalization of the pyridine ring to create complex, partially saturated N-heterocycles from this aromatic precursor. nih.gov

The table below outlines potential catalytic systems and their targeted transformations for 6-bromo-5-chloronicotinonitrile, representing key areas for future investigation.

| Catalytic System | Target Transformation | Potential Advantages |

| Palladium with Novel Ligands | Selective Suzuki or Sonogashira coupling at C-Br or C-Cl | High regioselectivity, access to diverse biaryl and alkynyl pyridines |

| Nickel/Aluminum Cooperative Catalysis | C4-H functionalization | Activation of otherwise inert C-H bonds, novel reactivity patterns |

| Iridium Catalysis | Reductive C3 functionalization | Access to complex, non-aromatic nitrogen heterocycles |

| Copper Catalysis | Direct C-H arylation/alkenylation | Cost-effective, broad substrate scope for coupling partners |

Development of Sustainable and Greener Synthetic Protocols

Modern chemical synthesis places a strong emphasis on sustainability. Future research on 6-bromo-5-chloronicotinonitrile should prioritize the development of environmentally benign synthetic protocols. rasayanjournal.co.incitedrive.com This involves minimizing waste, avoiding hazardous reagents, and utilizing energy-efficient reaction conditions. rasayanjournal.co.in

Key areas for development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, or in green solvents like water or ionic liquids, significantly reduces the environmental impact of a chemical process. rasayanjournal.co.inresearchgate.net

Catalyst-Free Reactions: Designing reactions that can proceed efficiently without a catalyst simplifies purification and eliminates concerns about toxic metal residues in the final product. bohrium.com

Ultrasonication: The use of ultrasound can enhance reaction rates and yields, providing an energy-efficient alternative to traditional methods. rasayanjournal.co.in

Discovery of Unexpected Reactivity Patterns

The electronic properties of the pyridine ring, influenced by the electronegative nitrogen and the electron-withdrawing halogen and nitrile groups, suggest that 6-bromo-5-chloronicotinonitrile may exhibit unexpected reactivity. ijpsonline.com Serendipitous discoveries in this area could open up entirely new avenues for its application.

Research should be designed to probe for such novel transformations. This could involve subjecting the compound to a wide range of reaction conditions, including unconventional catalysts, high temperatures, or photochemical activation. For example, investigating its behavior in iridium-catalyzed transfer hydrogenation reactions could reveal pathways to partially saturated derivatives with novel substitution patterns. nih.gov Similarly, exploring its participation in radical-mediated reactions could lead to the discovery of unique functionalization methods that are not accessible through traditional ionic pathways. youtube.com

A systematic study of its reactivity with various nucleophiles and electrophiles under a broad set of conditions is warranted. The goal is to move beyond predictable substitution reactions and uncover unique cyclizations, rearrangements, or fragmentation pathways that could lead to the synthesis of novel heterocyclic scaffolds.

Integration into Multi-Component Reaction Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a cornerstone of modern synthetic efficiency and green chemistry. bohrium.combeilstein-journals.orgrsc.org The multiple reactive sites on 6-bromo-5-chloronicotinonitrile make it an ideal candidate for incorporation into new MCRs. nih.gov

Future research should aim to design MCRs that leverage the unique reactivity of this compound. For instance, a reaction could be designed where one component reacts with the nitrile group, another with the bromo-substituted position, and a third with the chloro-substituted position in a sequential one-pot process. This would allow for the rapid assembly of highly complex and diverse molecular architectures from simple starting materials. mdpi.com

The development of MCRs involving 6-bromo-5-chloronicotinonitrile could be particularly valuable for creating libraries of compounds for drug discovery. nih.gov The ability to systematically vary each component in the reaction would provide access to a vast chemical space, increasing the probability of identifying molecules with desirable biological activity. mdpi.com

Computational-Guided Design of Next-Generation Analogues

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules, thereby guiding synthetic efforts. nih.gov Density Functional Theory (DFT) calculations, for example, can be used to predict heats of formation, molecular geometries, and electronic properties, offering insights that can accelerate the discovery process. researchgate.netresearchgate.net

For 6-bromo-5-chloronicotinonitrile, computational studies can be employed to:

Predict Reactivity: Calculate the relative activation barriers for the substitution of the bromine versus the chlorine atom under various catalytic conditions, helping to guide the development of selective reactions.

Design Novel Analogues: Model the electronic and steric properties of new derivatives to predict their potential as inhibitors of specific biological targets, such as enzymes or receptors. nih.gov

Elucidate Reaction Mechanisms: Investigate the transition states and intermediates of newly discovered reactions to gain a deeper understanding of the underlying reactivity patterns. nih.gov

By integrating computational modeling with experimental work, researchers can more efficiently design and synthesize next-generation analogues of 6-bromo-5-chloronicotinonitrile with tailored properties for applications in materials science, agrochemicals, and pharmaceuticals. rsc.org

The table below summarizes the potential applications of computational design in this context.

| Computational Method | Application Area | Objective |

| Density Functional Theory (DFT) | Reactivity Prediction | Determine site selectivity (C-Br vs. C-Cl) for cross-coupling reactions. |

| Molecular Docking | Drug Discovery | Predict binding affinity of analogues to target proteins. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Mechanistic Studies | Elucidate complex reaction pathways and transition states. |

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-5-chloronicotinonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthetic routes for halogenated nicotinonitriles often involve nucleophilic substitution or cross-coupling reactions. For example, bromo and chloro substituents can be introduced via Suzuki-Miyaura coupling using palladium catalysts, with regioselectivity controlled by steric and electronic factors. Optimization includes adjusting catalyst loading (e.g., 1-5 mol% Pd(PPh₃)₄), solvent polarity (e.g., DMF or THF), and temperature (80–120°C). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Characterization via ¹H NMR (δ 7.5–8.5 ppm for aromatic protons) and mass spectrometry (MS) confirms structural integrity .

Q. What analytical techniques are most effective for characterizing 6-Bromo-5-chloronicotinonitrile, and how should spectral data be interpreted?

- Methodological Answer :

- ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups (Br, Cl, CN) resonate downfield (δ 8.0–8.5 ppm). Coupling patterns (e.g., doublets for meta-substituted protons) clarify substitution positions.

- Mass Spectrometry (MS) : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks at m/z 232/234 (Br isotopic signature). Fragmentation patterns (e.g., loss of Br or Cl) confirm substituent positions.

- Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C, H, N percentages (e.g., C₆H₂BrClN₂: C 31.13%, H 0.87%, N 12.11%) .

Q. How should 6-Bromo-5-chloronicotinonitrile be stored to maintain stability, and what are critical incompatibilities?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, strong bases (risk of nitrile hydrolysis), and reactive metals (e.g., Na, Mg). Compatibility tests show degradation in DMSO >48 hours; use fresh solutions for reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using 6-Bromo-5-chloronicotinonitrile in cross-coupling reactions?

- Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., homo-coupling or dehalogenation). Systematic analysis includes:

- Catalyst Screening : Compare Pd(OAc)₂, PdCl₂, and ligand effects (e.g., XPhos vs. SPhos).

- Kinetic Studies : Monitor reaction progress via TLC/GC-MS to identify intermediate decomposition.

- Additive Optimization : Use silver salts (Ag₂CO₃) to stabilize reactive intermediates or suppress halide scrambling .

Q. What mechanistic insights explain the regioselectivity observed in nucleophilic substitution reactions involving 6-Bromo-5-chloronicotinonitrile?

- Methodological Answer : The electron-deficient pyridine ring directs nucleophiles (e.g., amines, thiols) to the para position relative to the nitrile group. Density Functional Theory (DFT) calculations show lower activation energy for substitution at C-4 (vs. C-2) due to resonance stabilization of the transition state. Experimental validation via Hammett plots (σ⁺ correlations) confirms electronic control over regiochemistry .

Q. How does the electronic environment of 6-Bromo-5-chloronicotinonitrile influence its reactivity in metal-catalyzed transformations?

- Methodological Answer : The combined electron-withdrawing effects of Br, Cl, and CN groups increase the pyridine ring’s electrophilicity, enhancing oxidative addition rates in Pd-catalyzed couplings. Cyclic voltammetry (CV) shows a reduction potential shift (-1.2 V vs. SCE), correlating with faster transmetallation. Contrast with less electron-deficient analogs (e.g., 6-Bromo-5-methylnicotinonitrile) reveals slower kinetics, confirming electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.